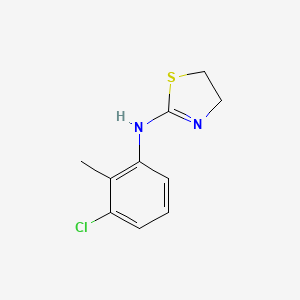

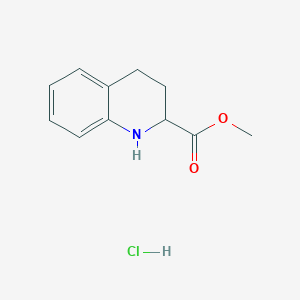

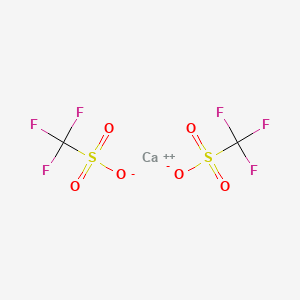

![molecular formula C15H14N2O B1333636 1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one CAS No. 34981-12-9](/img/structure/B1333636.png)

1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one is a complex organic molecule that features an indole and a pyridine ring. These structural motifs are common in many biologically active compounds and are often found in pharmaceuticals and natural products. The indole ring, in particular, is a prevalent scaffold in medicinal chemistry due to its presence in compounds with diverse pharmacological activities.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods, including the photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions. One such method is reported in the synthesis of 3-pyrrolidin-2-yl-1H-indoles and bis(indolyl)methanes (BIMs), which are structurally related to the compound of interest . This method is advantageous due to its room-temperature conditions, low photocatalyst loadings, and the absence of strong oxidants, leading to moderate to excellent yields. Such synthetic strategies could potentially be adapted for the synthesis of 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one.

Molecular Structure Analysis

The molecular structure of related compounds, such as those formed from ether-bridged dipyridyl ligands, has been studied in detail. For instance, the structures of Hg2X4L2 macrocycles, where L is a dipyridyl ligand, have been elucidated . These studies reveal that the pyridine N-donor atoms play a crucial role in the coordination environment of the metal centers. By analogy, the pyridine moiety in 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one is likely to influence its binding properties and overall molecular conformation.

Chemical Reactions Analysis

The reactivity of pyridine and indole rings in the context of co-crystal formation has been demonstrated with 1,2-bis(pyridin-4-yl)ethane and various alkoxybenzoic acids . These co-crystals are held together by O—H∙∙∙N hydrogen bonds, indicating that the pyridine nitrogen can act as a hydrogen bond acceptor. This property could be relevant for the chemical reactions of 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one, as it may form similar non-covalent interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing pyridine and indole units can be inferred from related structures. For example, the crystal structure of a compound with a dipyridinium cation shows that the ethane linkage provides a degree of flexibility, which could affect the compound's physical properties . The presence of the indole and pyridine rings in 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one suggests that it may exhibit similar flexibility, which could influence its solubility, melting point, and other physical properties.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound has been involved in the synthesis of various derivatives, such as 3-Cyano-2-(1H-indol-3-yl)-6-(9-butylcarbazol-3-yl)Pyridine derivatives, indicating its potential as a precursor in multi-component chemical reactions (Geng et al., 2013).

- Structural analysis and molecular structure determination are significant applications, as seen in the study of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, suggesting its importance in crystallography and molecular architecture studies (Percino et al., 2006).

Organic Synthesis and Molecular Interaction

- The compound has applications in the realm of organic synthesis, such as the synthesis of pyrido[2,1-a]indoles, showcasing its role in facilitating complex organic reactions (Li et al., 2015).

- In the field of estrogen receptor research, 2-Pyridin-2-yl-1H-indole derivatives have been synthesized and analyzed for their binding affinity and photophysical properties, indicating its role in biochemistry and pharmacology studies (Kasiotis & Haroutounian, 2006).

Catalysis and Chemical Bond Formation

- In the context of catalysis, the compound has been utilized in the synthesis of building blocks for Pyridine/Piperidine- Decorated Crown Ethers, hinting at its role in the design and development of novel catalysts (Nawrozkij et al., 2014).

Crystallography and Molecular Design

- Studies on the crystal structure of related compounds, such as (2S*)-2-Ammonio-3-(1H-indol-3-yl)propionate pyridine-2,4-dicarboxylic acid ethanol solvate, reveal the compound's significance in crystallography and molecular design, highlighting its structural significance (Di, 2010).

Propriétés

IUPAC Name |

1-[4-(1H-indol-3-yl)-4H-pyridin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11(18)17-8-6-12(7-9-17)14-10-16-15-5-3-2-4-13(14)15/h2-10,12,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUYUXAIENZBMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC(C=C1)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370636 |

Source

|

| Record name | 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one | |

CAS RN |

34981-12-9 |

Source

|

| Record name | 1-[4-(1H-Indol-3-yl)-1(4H)-pyridinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34981-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

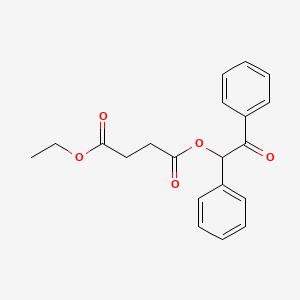

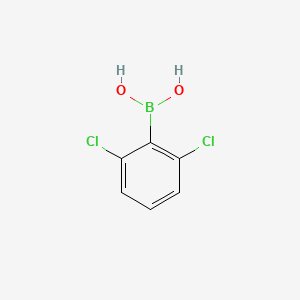

![1,2-Bis[bis(pentafluorophenyl)phosphino]ethane](/img/structure/B1333563.png)

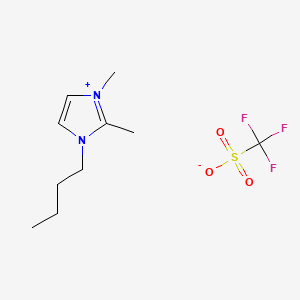

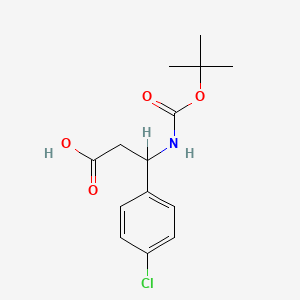

![4-[(Trifluoromethyl)sulfanyl]benzamide](/img/structure/B1333566.png)